molecular formula C11H11ClN2O B2523968 6-Chloro-5-(cyclopropylmethoxy)-1h-indazole CAS No. 2227107-60-8

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole

Cat. No.: B2523968
CAS No.: 2227107-60-8
M. Wt: 222.67
InChI Key: WMQIIMBGTWHLTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

There is a paper that discusses the enzymatic synthesis of a similar compound, “tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate”, which is used for the synthesis of cholesterol-lowering drugs . The synthesis involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir .

Scientific Research Applications

Antagonists for Receptors and Channels

A study demonstrated that indazole derivatives could act as potent antagonists for the transient receptor potential A1 (TRPA1) ion channel. These compounds were optimized for in vitro activity, showing significant potential in treating inflammatory pain (Rooney et al., 2014).

Corticotropin-Releasing Factor 1 Receptor Antagonists

Indazole compounds have been identified as novel scaffolds for corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds demonstrated potent binding and antagonistic activity, suggesting their potential in stress-related disorders (Mochizuki et al., 2016).

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists

Indazole arylsulfonamides were synthesized and examined as human CCR4 antagonists, highlighting the importance of specific substituents for potent activity. These findings could aid in the development of new therapies for conditions mediated by CCR4 (Procopiou et al., 2013).

Anticancer Activity

A study on indazole derivatives revealed their efficacy as anticancer agents. The derivatives exhibited inhibition of tumor cell proliferation, suggesting their use as potential treatments for various cancers (Lu et al., 2020).

Antimicrobial and Anti-Inflammatory Agents

Indazole derivatives were found to possess antimicrobial and anti-inflammatory activities. These compounds were more potent than standard drugs against certain pathogens and showed potential as dual agents for treating infectious diseases associated with inflammation (Pérez‐Villanueva et al., 2017).

Monoamine Oxidase B (MAO-B) Inhibitors

Research has identified indazole- and indole-carboxamides as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their potential in treating neurodegenerative diseases (Tzvetkov et al., 2014).

Synthesis and Pharmacological Activities

The synthesis of novel indazole derivatives has led to the discovery of compounds with significant antimicrobial, anti-inflammatory, and anticancer activities, demonstrating the versatility of indazole as a core structure for developing new therapeutics (Al-Omar et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, “6-Chloro-5-Nitronicotinic Acid”, indicates that it is harmful if swallowed and recommends using personal protective equipment during handling .

Future Directions

A compound with a similar structure, “PF-06409577”, has been advanced to first-in-human trials for the treatment of diabetic nephropathy . This suggests potential future directions for the study and application of “6-Chloro-5-(cyclopropylmethoxy)-1h-indazole”.

Properties

IUPAC Name

6-chloro-5-(cyclopropylmethoxy)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-9-4-10-8(5-13-14-10)3-11(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQIIMBGTWHLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C3C(=C2)C=NN3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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